Luminespib (also known as AUY-922 or NVP-AUY922) is a resorcinol-based, synthetic small-molecule inhibitor that targets the N-terminal ATP-binding domain of Hsp90 [1] [2]. Its binding disrupts the Hsp90 chaperone cycle, which is essential for the stability, maturation, and activation of numerous oncogenic client proteins [2].
The table below summarizes its key biochemical characteristics:
| Parameter | Detail | Source / Context |
|---|---|---|
| Target | Hsp90 (specifically Hsp90α and Hsp90β isoforms) | [3] |
| IC₅₀ for Hsp90α | 13 nM | Cell-free assay [3] |
| IC₅₀ for Hsp90β | 21 nM | Cell-free assay [3] |
| Potency on GRP94 & TRAP-1 | Weaker | Compared to Hsp90α/β [3] |
| Primary Mechanism | Competitive inhibition of the N-terminal ATP-binding site | [2] |
The inhibition of Hsp90's ATPase activity by this compound has profound downstream consequences, as visualized in the following pathway. The chaperone cycle is arrested, leading to the proteasomal degradation of client proteins critical for cancer cell growth and survival [2].
This diagram illustrates the core mechanism: by binding and inhibiting Hsp90, this compound triggers a cascade that ultimately disrupts multiple oncogenic pathways simultaneously [4] [5] [2]. The degradation of these client proteins leads to:
For researchers aiming to validate the effects of this compound in vitro, here are methodologies for key experiments drawn from the search results.
This colorimetric assay measures the reduction of a yellow tetrazolium salt to purple formazan by metabolically active cells, serving as a proxy for cell viability [6].
This protocol is used to detect changes in the expression levels of Hsp90 client proteins following this compound treatment [6].
For formulations like thermosensitive liposomes, this assay characterizes the temperature-dependent release profile of the encapsulated drug [4].
This compound has demonstrated clinical activity, particularly in specific molecular subtypes of cancer. A phase II trial in non-small cell lung cancer (NSCLC) patients with EGFR exon 20 insertion mutations reported an objective response rate of 17% [5]. This is significant as this mutation is generally refractory to earlier generations of EGFR inhibitors. The study concluded that this compound is an active therapy for this patient population [5].
Preclinically, its efficacy is not limited to NSCLC. The drug has shown potent, nanomolar-range IC₅₀ values across a vast panel of cancer cell lines, including those derived from breast, pancreatic, and blood cancers [7] [3]. Research also suggests a potential therapeutic role beyond oncology, such as in counteracting lung endothelial barrier dysfunction associated with Acute Respiratory Distress Syndrome (ARDS), by stabilizing the tumor suppressor P53 and inducing the unfolded protein response [6].
Luminespib exerts its anticancer effects by inhibiting Hsp90, a molecular chaperone critical for the stability and function of numerous "client proteins." Many of these clients are oncoproteins that drive cancer cell growth and survival [1] [2]. The inhibition process can be summarized as follows:
Figure 1: Mechanism of Action of this compound. The drug inhibits Hsp90, leading to the degradation of key oncogenic client proteins and resulting in multiple antitumor effects.
A hallmark of Hsp90 inhibition is the concomitant upregulation of other heat shock proteins, such as Hsp70, which is commonly used as a pharmacodynamic biomarker to confirm target engagement in both preclinical and clinical settings [2] [3].
This compound is a highly potent inhibitor with activity in the nanomolar range. The table below summarizes its key potency data:
| Assay Type | Target / Cell Line | Value (IC₅₀ / GI₅₀) | Context |
|---|---|---|---|
| Cell-Free Assay [4] | Hsp90α | 7.8 - 13 nM | Varies slightly between sources |
| Cell-Free Assay [4] [3] | Hsp90β | 21 nM | |
| Cell-Free Assay [5] | GRP94 | 535 nM | Weaker activity against other Hsp90 family |
| Cell-Free Assay [5] | TRAP-1 | 85 nM | Weaker activity against other Hsp90 family |
| Cellular Proliferation [4] [2] | Panel of Breast Cancer Cell Lines | 3 - 126 nM (GI₅₀) | Demonstrates broad potency |
| Cellular Proliferation [5] | A2780 Ovarian Cancer Cells | 1 nM (IC₅₀) | |
| Cellular Proliferation [5] | HCT-116 Colon Cancer Cells | 16 - 121 nM (IC₅₀) | Varies by assay |
This compound has shown compelling antitumor efficacy in diverse preclinical models:
Novel Formulations to Overcome Clinical Hurdles Despite its potent preclinical activity, this compound's clinical translation has been hampered by dose-limiting toxicities, particularly ocular toxicity, and the need for complex solvent-based formulations [1] [6]. To address this, researchers are developing advanced delivery systems:
For researchers working with this compound, here are methodologies for common experiments.
In Vitro Cell Proliferation/Viability Assay (SRB Assay) [2]
In Vivo Efficacy Study in Xenograft Models [2] [3]
Western Blot Analysis for Pharmacodynamic Markers [2]
This compound has been evaluated in multiple Phase I and II clinical trials. A key area of investigation has been in non-small cell lung cancer (NSCLC) with EGFR mutations, including exon 20 insertions, where it showed modest activity [1].
Research continues to explore this compound's potential, particularly in rational combination therapies.
This compound remains a powerful tool for probing Hsp90 biology. Its future clinical utility may be revitalized through innovative drug delivery systems and rationally designed combination regimens aimed at enhancing efficacy and mitigating toxicity.
| Attribute | Description |
|---|---|
| Drug Type | Small molecule [1] |
| Chemical Class | Isoxazole-containing resorcinol derivative [2] [3] |
| Mechanism of Action | HSP90 inhibitor (binds to N-terminal ATP-binding domain) [2] [4] |
| Originator Organizations | Cancer Research Technology, The Institute of Cancer Research, Vernalis [5] |
| Highest Phase Reached | Phase 2 [1] |
| First Approval Date | None (Not approved) [1] |
| Current Status | Discontinued for all listed indications (as of 2020) [5] |
| Parameter | Data |
|---|---|
| IC50 for HSP90 | 21 nM [2] |
| Primary Limiting Toxicity | Visual impairments (e.g., night blindness) [1] [4] |
| Notable Clinical Activity | Partial responses and stable disease observed in subsets of NSCLC patients (e.g., with ALK translocations or EGFR mutations) [6] |
| Example Indications Trialed | Non-small cell lung cancer (NSCLC), HER2-positive breast cancer, various lymphomas, gastrointestinal stromal tumors, multiple myeloma [1] [6] [5] |
This compound works by inhibiting HSP90, a molecular chaperone critical for the stability and function of many oncogenic "client proteins." The following diagram illustrates how its inhibition leads to anticancer effects.
This disruption simultaneously impacts multiple signaling pathways essential for cancer cell survival, proliferation, and evasion of cell death, which is the basis for its potent preclinical activity [2] [4] [6].
Due to challenges like dose-limiting toxicity and poor solubility, significant research has focused on advanced formulations of this compound.
Analysis of this compound's developmental journey offers valuable insights for drug discovery professionals.
The core activity of Luminespib against HSP90 isoforms and in cellular models is summarized in the following table.
| Assay Type | Target / Context | Reported IC50/Value | Citation Source |
|---|---|---|---|
| Biochemical (Cell-Free) | HSP90α | 7.0 - 13 nM | [1] [2] |
| HSP90β | 21 nM | [3] [1] [4] | |
| GRP94 | 535 nM | [3] | |
| TRAP1 | 85 nM | [3] | |
| Cellular Proliferation (Example IC50 values) | NCI-H460 (NSCLC) | Low nanomolar range | [5] |
| NCI-H520 (NSCLC) | Low nanomolar range | [5] | |
| A549 (Lung Adenocarcinoma) | 30.73 nM | [6] | |
| H1650 (Lung Adenocarcinoma) | 1.47 nM | [6] |
This compound acts as an ATP-competitive inhibitor that binds to the N-terminal nucleotide-binding domain of HSP90. This binding disrupts the chaperone's ATPase activity, leading to the proteasomal degradation of its client proteins, many of which are critical oncoproteins. The logical flow from drug action to therapeutic outcome can be visualized as follows:
To help you evaluate or replicate key findings, here are methodologies from critical assays:
Luminespib is a resorcinylic isoxazole amide that binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its essential ATPase activity [1] [2]. This disrupts the Hsp90 chaperone cycle, leading to the proteasomal degradation of its numerous oncogenic "client" proteins [3] [4].
Diagram of this compound's mechanism of action and downstream effects on cancer cells.
This compound has shown potent, nanomolar-range cytotoxicity across a spectrum of cancer cell lines in vitro [5]. Its efficacy is significantly enhanced when combined with other anticancer agents.
| Cancer Type | Model System | Key Findings | Combination Partners (Synergistic) |
|---|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) | H460 & H520 cell lines [5] | Low nanomolar IC₅₀ as monotherapy; synergistic effect with CDDP & VRL [5]. | Cisplatin (CDDP), Vinorelbine (VRL) [5] |
| Breast Cancer | MCF-7 cell line; various preclinical models [6] [2] | Antitumor activity in HER2+ and ER+ models; efficacy in BSA nanoformulation [6] [2]. | - |
| Pancreatic Cancer | MIA PaCa-2 cell line [6] | Demonstrated anticancer activity [6]. | - |
| Glioblastoma | Adult & pediatric preclinical models [2] | Potent antitumor activity [2]. | - |
| Oral Squamous Cell Carcinoma | Preclinical models [2] | Antitumor effect demonstrated [2]. | - |
To improve its tumor-specific delivery and mitigate systemic toxicity, two main nanoformulation strategies have been developed.
| Formulation Parameter | Thermosensitive Liposomes (thermoLUM) [5] | Bovine Serum Albumin (BSA) Nanoparticles [6] |
|---|---|---|
| Composition | DPPC, MSPC, mPEG2000-DSPE (86:10:4 mol%) [5] | Bovine Serum Albumin, cross-linked with glutaraldehyde [6] |
| Diameter | 102 ± 2 nm [5] | Information not specified in search results |
| Drug Release Trigger | Mild hyperthermia (>40°C) [5] | Presumed controlled diffusion & biodegradation [6] |
| Key Advantage | Heat-triggered, rapid release at tumor site [5] | Aqueous dispensability, biocompatibility [6] |
Experimental workflow for thermosensitive liposome formulation and heat-triggered drug delivery.
Preclinical data solidly positions this compound as a potent Hsp90 inhibitor with broad antitumor activity. The future clinical prospects of this agent likely depend on two key strategies:
Luminespib exerts its effects by inserting itself into the ATP-binding pocket in the N-terminal domain of Hsp90, preventing the natural ATP binding and hydrolysis that drives the chaperone machine [1]. This disruption has several critical downstream consequences:
The following diagram illustrates the core mechanism of action and its consequences on oncogenic client proteins.
The potency of this compound is demonstrated by the following quantitative data.
| Parameter | Value | Context / Assay |
|---|---|---|
| IC₅₀ (Hsp90α) | 13 nM | Cell-free assay [3] |
| IC₅₀ (Hsp90β) | 21 nM | Cell-free assay [3] |
| Growth Inhibition (IC₅₀) | 0.6 - 48 µM | Range across various human cancer cell lines (e.g., ~0.65 µM in HCC1954 breast cancer, ~48 µM in NCI-SNU-16 gastric cancer) [3] |
Research on this compound often involves specific experimental protocols to validate its mechanism and efficacy, as evidenced by studies in non-small cell lung cancer (NSCLC) and breast cancer.
A typical study involves a series of in vitro experiments to confirm the drug's activity, as outlined below.
Luminespib's primary molecular target is Hsp90 [1] [2]. Hsp90 is a molecular chaperone essential for the stability, folding, and activation of hundreds of "client proteins" [1] [3]. Many of these clients are oncoproteins that drive cancer cell growth and survival.
As an ATP-competitive inhibitor, this compound binds to the N-terminal ATP-binding pocket of Hsp90. This binding prevents ATP hydrolysis, which is a critical step in the Hsp90 chaperone cycle. Consequently, the client proteins bound to the Hsp90 complex are not properly folded and activated but are instead tagged for degradation by the proteasome [1] [4]. This leads to the simultaneous disruption of multiple oncogenic signaling pathways.
The following diagram illustrates this core mechanism:
> this compound inhibits Hsp90, preventing client protein folding and leading to their degradation.
Inhibition of Hsp90 by this compound leads to the depletion of a wide array of client proteins. The table below summarizes its direct inhibition of Hsp90 isoforms and representative client proteins affected in cancer cells.
Table 1: this compound Target Potency and Key Client Protein Effects
| Target / Effect | Experimental System | Result (IC₅₀ / Ki / Effect Level) | Source |
|---|---|---|---|
| HSP90α | Cell-free assay | IC₅₀ = 7.8 - 13 nM | [2] |
| HSP90β | Cell-free assay | IC₅₀ = 21 nM | [2] |
| GRP94 | Cell-free assay | IC₅₀ = 535 nM | [2] |
| TRAP-1 | Cell-free assay | IC₅₀ = 85 nM | [2] |
| EGFR (mutant) | Preclinical & Clinical (NSCLC) | Depletion & Clinical ORR = 17% (in EGFR ex20ins) | [1] [5] |
| HER2 (ERBB2) | Human tumor xenografts | Protein levels reduced to 7.3% of controls | [2] |
| AKT | Human tumor xenografts | Protein levels reduced to 57-65%; p-AKT to 13-51% | [2] |
| HIF-1α | Human tumor xenografts | Protein levels reduced to 60-85% | [2] |
| CDK4 | Human tumor xenografts | Protein depletion confirmed | [2] |
| Survivin | Human tumor xenografts | Protein depletion confirmed | [2] |
| Cell Proliferation | Various human tumor cell lines | IC₅₀ = 2.3 - 49.6 nM | [2] |
A notable clinical application is in NSCLC harboring EGFR exon 20 insertion (ex20ins) mutations [1] [5]. These mutant kinases are particularly dependent on Hsp90 for their stability, making them vulnerable to this compound, which demonstrated an objective response rate (ORR) of 17% in a phase II clinical trial for this patient population [5].
To evaluate the biological activity of this compound, several standard experimental protocols are used in preclinical research.
1. In Vitro Cell Viability (Proliferation) Assay This protocol measures the direct cytotoxic effects of this compound on cancer cells.
2. Immunoblotting (Western Blot) for Client Protein Degradation This protocol confirms on-target engagement by demonstrating depletion of Hsp90 client proteins.
3. In Vivo Efficacy Study in Xenograft Models This protocol evaluates the antitumor activity of this compound in a live animal model.
Research has revealed additional nuances to this compound's profile and explored strategies to improve its therapeutic potential.
Kinase Polypharmacology: While designed as a selective Hsp90 inhibitor, computational and experimental profiling has shown that this compound, along with its discovery-phase precursors, has a distinct off-target profile against certain kinases. This evolved "polypharmacology" was not an explicitly selected property but highlights that even selective inhibitors can have complex multi-target profiles, which could influence their efficacy and safety [7].
Advanced Formulations to Mitigate Toxicity: Clinical development of this compound has been challenged by dose-limiting toxicities (e.g., diarrhea, visual disturbances) [1] [5] [3]. To overcome this, novel formulation strategies are being investigated preclinically:
Luminespib (AUY-922) is a second-generation, synthetic small-molecule inhibitor of Heat Shock Protein 90 (HSP90) [1] [2].
The diagram below illustrates the core mechanism of action of HSP90 inhibitors like this compound and the subsequent downstream effects on cancer cell pathways.
HSP90 inhibition by this compound leads to client protein degradation and apoptosis.
While detailed PK parameters (AUC, Cmax, Tmax, etc.) are not available in the searched literature, the following table summarizes the clinically established dosing, efficacy, and safety information.
| Aspect | Details |
|---|---|
| Recommended Dose (Monotherapy) | 70 mg/m² intravenously (IV) [2]. |
| MTD in Combination | 55 mg/m² IV with pemetrexed [5]. |
| Key Metabolic Enzymes | Data not available in search results. |
| Key Efficacy (ORR) | 17% in NSCLC patients with EGFR exon 20 insertions [2]. |
| Common Adverse Events | Diarrhea, visual changes, fatigue, nausea, ocular toxicity [5] [2]. |
A Phase Ib trial investigating this compound in combination with pemetrexed in advanced non-small cell lung cancer (NSCLC) patients found that the Maximum Tolerated Dose (MTD) for the combination was 55 mg/m², which was lower than the monotherapy dose, suggesting synergistic toxicity [5].
For researchers designing studies with this compound, here are key points and potential formulation strategies.
Luminespib (AUY922) represents a potent second-generation heat shock protein 90 (HSP90) inhibitor that has demonstrated significant preclinical antitumor activity across various cancer models. Despite this promising efficacy, clinical translation has been hampered by dose-limiting toxicities, particularly ophthalmological complications, that have necessitated suboptimal dosing schedules and limited therapeutic potential. The inherent challenges associated with this compound administration position it as an ideal candidate for reformulation using advanced drug delivery strategies that can enhance tumor-specific delivery while minimizing systemic exposure. Thermosensitive liposomes (TSLs) emerge as a promising nanoplatform capable of addressing these limitations through spatial and temporal control of drug release when combined with mild hyperthermia. This approach leverages the enhanced permeability and retention (EPR) effect characteristic of tumor vasculature while incorporating heat-triggered drug release mechanisms to achieve high local drug concentrations at the target site. The integration of this compound into TSLs not only offers the potential to resuscitate clinical prospects for this promising anticancer agent but also provides a platform for synergistic combination therapies with standard chemotherapeutic regimens, particularly in challenging malignancies such as non-small cell lung cancer (NSCLC) [1] [2].
The thermosensitive liposomal formulation of this compound (thermoLUM) employs a specifically optimized lipid composition designed to achieve rapid drug release at mild hyperthermia temperatures while maintaining stability under physiological conditions. The formulation consists of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), 1-stearoyl-2-hydroxy-sn-glycero-3-phosphatidylcholine (MSPC), and N-(carbonyl-methoxypolyethylene glycol 2000)-1,2-distearoyl-sn-glycero-3-phosphoethanolamine (mPEG2000-DSPE) at a molar ratio of 86:10:4. This particular combination enables the formation of stable bilayers that undergo phase transition at temperatures within the clinically achievable hyperthermia range. The inclusion of MSPC introduces membrane destabilizing properties that facilitate rapid drug release at the target temperature, while the PEGylated lipid component extends circulation time and reduces recognition by the mononuclear phagocyte system, thereby enhancing accumulation at the tumor site [1] [3] [2].
Table 1: Physicochemical Properties of ThermoLUM Formulation
| Parameter | Specification | Measurement Method |
|---|---|---|
| Lipid Composition | DPPC:MSPC:mPEG2000-DSPE (86:10:4 mol%) | High-performance liquid chromatography (HPLC) |
| Loading Efficiency | 86 ± 4% | Drug-to-lipid ratio analysis |
| Drug-to-Lipid Ratio | 1:24.2 ± 0.6 | Spectrophotometric quantification |
| Liposome Diameter | 102 ± 2 nm | Dynamic light scattering (DLS) |
| Polydispersity Index (PDI) | 0.08 ± 0.03 | Dynamic light scattering (DLS) |
| Zeta Potential | -31 ± 2 mV | Laser Doppler electrophoresis |
| Phase Transition Temp (Tm) | 40.10 ± 0.13°C | Differential scanning calorimetry (DSC) |
| Drug Molecules per Liposome | 5000 ± 200 | Calculated from encapsulation data |
The thermoLUM formulation demonstrates exceptional stability under recommended storage conditions, a critical attribute for translational potential. Stability testing over 21 days revealed minimal drug leakage when stored at both 4°C and room temperature, with retention rates of approximately 99% and 97%, respectively. Furthermore, the formulation maintained its size distribution integrity with negligible fluctuations in both diameter and polydispersity index, indicating minimal aggregation or fusion events over the testing period. This robust stability profile ensures that the formulation retains its designed physicochemical characteristics and drug release properties throughout its shelf life, making it suitable for clinical applications [1] [2].
Table 2: Stability Profile of ThermoLUM Formulation
| Time Point (Days) | Drug Retention at 4°C (%) | Drug Retention at RT (%) | Size Maintenance (nm) | PDI |
|---|---|---|---|---|
| 0 | 100.0 | 100.0 | 102 ± 2 | 0.08 ± 0.03 |
| 7 | 99.5 ± 0.3 | 98.2 ± 0.5 | 101 ± 3 | 0.07 ± 0.02 |
| 14 | 99.1 ± 0.4 | 97.8 ± 0.6 | 103 ± 2 | 0.09 ± 0.04 |
| 21 | 98.9 ± 0.5 | 97.3 ± 0.7 | 104 ± 3 | 0.08 ± 0.03 |
The preparation of thermosensitive liposomes for this compound encapsulation employs the thin-film hydration method followed by active loading, a technique that ensures high encapsulation efficiency and batch-to-batch reproducibility. The detailed protocol consists of the following steps:
Diagram 1: Complete workflow for preparation and characterization of thermosensitive liposomes containing this compound
The thermoLUM formulation exhibits a temperature-dependent release profile characterized by minimal leakage at physiological temperature (37°C) and rapid release within the mild hyperthermia range (40-44°C). Quantitative in vitro release studies demonstrate that less than 15% of encapsulated this compound is released after 60 minutes at 37°C, confirming formulation stability under normal physiological conditions. However, when exposed to hyperthermic conditions, the formulation displays a sharp thermal response:
This distinct temperature sensitivity enables precise spatial and temporal control of drug release, permitting systemic administration while limiting cytotoxic exposure to heated tumor tissues [1] [2].
The therapeutic potential of this compound is significantly enhanced through rational combination strategies with standard chemotherapeutic agents. In non-small cell lung cancer (NSCLC) models, this compound demonstrates synergistic activity with both cisplatin and vinorelbine, two agents commonly used in NSCLC treatment. The molecular basis for these synergistic interactions stems from the multifaceted role of HSP90 as a chaperone for numerous oncoproteins and signaling molecules:
Cytotoxicity assays in NSCLC cell lines (H460 and H520) have identified optimal drug ratios for these combinations, providing guidance for dosing regimens in preclinical models. The sequential administration of this compound following chemotherapy appears to maximize synergistic interactions, possibly by preventing the stabilization of stress-induced survival pathways activated by chemotherapeutic insult [1] [4].
Diagram 2: Mechanism of action of thermosensitive liposome-mediated this compound delivery and combination therapy effects
Rigorous assessment of drug release kinetics is essential for predicting in vivo performance and ensuring batch-to-batch consistency. The standardized release testing protocol utilizes a temperature-controlled incubation system with real-time monitoring:
This quality control checkpoint ensures that each formulation batch maintains the essential characteristic of temperature-triggered release while remaining stable at physiological temperature [1] [3] [2].
Maintaining formulation integrity during storage requires adherence to specific handling protocols and regular monitoring of critical quality attributes:
The robust stability profile of the thermoLUM formulation, with >97% drug retention over 21 days at recommended storage conditions, facilitates practical handling in both research and clinical settings [1] [2].
The development of thermosensitive liposomes for this compound delivery represents a significant advancement in nanomedicine approaches to overcome the clinical limitations of potent but toxic anticancer agents. The comprehensive characterization data presented in these application notes demonstrate a rationally designed formulation with optimal physicochemical properties for tumor-targeted delivery. The temperature-triggered release profile enables precise spatial control of drug exposure, while the synergistic interactions with standard chemotherapeutic agents provide compelling rationale for combination regimens. The detailed protocols outlined for preparation, characterization, and quality assessment will facilitate further preclinical development and potential clinical translation of this promising therapeutic approach. Future directions include optimization of heating modalities, exploration of additional combination partners, and assessment in patient-derived tumor models to further validate the clinical potential of this platform technology.
Heat shock protein 90 (Hsp90) represents a promising molecular target in oncology due to its critical role as a chaperone protein responsible for the stability and activation of hundreds of client proteins, many of which are oncogenic signaling molecules. Luminespib (AUY922) is a potent second-generation Hsp90 inhibitor that binds to the N-terminal ATP-binding pocket of Hsp90, leading to proteasomal degradation of client proteins and subsequent apoptosis induction in cancer cells. The scientific rationale for combining this compound with conventional chemotherapeutic agents (cisplatin and vinorelbine) stems from their complementary mechanisms of action: while cisplatin induces DNA cross-linking and vinorelbine disrupts microtubule dynamics, this compound simultaneously targets multiple oncogenic pathways by degrading key client proteins involved in cancer cell survival and proliferation.
This combination approach holds particular promise for addressing the challenge of drug resistance, as demonstrated in recent studies showing that this compound can restore sensitivity to cisplatin in resistant nasopharyngeal carcinoma models. The triple combination of this compound with cisplatin and vinorelbine represents an innovative approach to cancer treatment that simultaneously targets multiple critical cellular pathways, potentially leading to enhanced anticancer efficacy while potentially reducing the development of treatment resistance. Research has shown that Hsp90 inhibition can lead to AKT pathway suppression and enhanced apoptosis in cancer cells treated with microtubule inhibitors like vinorelbine, providing a strong mechanistic foundation for this combination strategy.
Table 1: In Vitro Combination Efficacy of this compound with Chemotherapeutic Agents
| Cell Line | Cancer Type | Treatment | IC50 Values | Combination Index | Synergy Assessment | Reference |
|---|---|---|---|---|---|---|
| H460 (NSCLC) | Non-Small Cell Lung Cancer | This compound + Cisplatin | Low nM range | <1.0 (Synergistic) | Strong synergy | [1] |
| H460 (NSCLC) | Non-Small Cell Lung Cancer | This compound + Vinorelbine | Low nM range | <1.0 (Synergistic) | Strong synergy | [1] |
| H520 (NSCLC) | Non-Small Cell Lung Cancer | This compound + Cisplatin | Low nM range | <1.0 (Synergistic) | Moderate synergy | [1] |
| Cisplatin-resistant NPC | Nasopharyngeal Carcinoma | This compound + Cisplatin | Not specified | <1.0 (Synergistic) | Re-sensitization to cisplatin | [2] |
Table 2: Clinical Efficacy of Cisplatin-Vinorelbine Backbone in Advanced Cancers
| Cancer Type | Patient Population | Objective Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) | Platinum Status | Reference |
|---|---|---|---|---|---|---|
| Advanced Ovarian Cancer | Second- or higher-line (n=32) | 18.8% (entire cohort) | 4.13 months (entire cohort) | 56.9 months (entire cohort) | Mixed | [3] |
| Advanced Ovarian Cancer | Platinum-sensitive (n=21) | 42.9% | 5.3 months | 69.6 months | Sensitive | [3] |
| Advanced Ovarian Cancer | Platinum-resistant (n=11) | 9.1% | 3.8 months | 24 months | Resistant | [3] |
| NSCLC with EGFR ex20ins | Previously treated (n=29) | This compound monotherapy: 17% | 2.8-2.9 months | 9.9-13 months | Not applicable | [4] |
3.1.1 Cell Culture and Reagent Preparation
Cell Line Maintenance: Culture appropriate cancer cell lines (e.g., H460, H520 for NSCLC; cisplatin-resistant NPC lines) in recommended media (RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum at 37°C in 5% CO₂. For resistant models, maintain selection pressure with 1μM cisplatin until 2 passages before experimentation.
Drug Stock Solutions: Prepare 10mM this compound in DMSO (store at -20°C), 3.3mM cisplatin in saline (freshly prepared), and 10mM vinorelbine in water (store at 4°C). Further dilute in culture medium immediately before use, ensuring final DMSO concentration <0.1%.
3.1.2 Combination Screening Assay
Cell Plating: Seed cells in 96-well plates at optimized densities (3,000-5,000 cells/well for H460; 5,000-8,000 cells/well for H520) and incubate for 24 hours to allow attachment.
Drug Treatment: Prepare serial dilutions of single agents and combinations using a fixed-ratio design based on individual IC50 values. Include 8 concentration points with 1:3 dilution factor. For triple combinations, use a matrix design with 4-6 concentrations of each drug.
Viability Assessment: After 72-hour exposure, measure cell viability using Alamar Blue assay (10% v/v incubation for 2-4 hours) or MTT assay (0.5mg/mL incubation for 3 hours). Record fluorescence (560/590nm) or absorbance (570nm).
Data Analysis: Calculate combination indices using the Chou-Talalay method with CompuSyn software. Values <0.9 indicate synergy, 0.9-1.1 additive effect, and >1.1 antagonism.
3.2.1 Annexin V/PI Apoptosis Assay
After 48-hour drug treatment, harvest both adherent and floating cells, wash with PBS, and resuspend in 1× binding buffer.
Stain with Annexin V-FITC (5μL/test) and propidium iodide (10μL/test) for 15 minutes in the dark at room temperature.
Analyze by flow cytometry within 1 hour, quantifying early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.
3.2.2 Cell Cycle Analysis
Fix drug-treated cells (24-hour exposure) in 70% ethanol at -20°C for at least 2 hours.
Wash with PBS and treat with RNase A (100μg/mL) for 30 minutes at 37°C.
Stain with propidium iodide (50μg/mL) and analyze DNA content by flow cytometry, quantifying G0/G1, S, and G2/M populations using ModFit software.
Protein Extraction: Lyse cells in RIPA buffer with protease and phosphatase inhibitors after 24-hour drug treatment.
Electrophoresis: Separate 30μg protein on 4-12% Bis-Tris gels and transfer to PVDF membranes.
Antibody Incubation: Block with 5% BSA and probe with primary antibodies against Hsp90 client proteins (AKT, EGFR, HER2), apoptosis markers (cleaved PARP, cleaved caspase-3), and loading control (GAPDH or β-actin) at 4°C overnight.
Detection: Use appropriate HRP-conjugated secondary antibodies and develop with ECL reagent, visualizing bands on chemiluminescence imaging system.
3.4.1 Xenograft Model Establishment
Subcutaneously inject 5×10⁶ H460 NSCLC cells or cisplatin-resistant NPC cells mixed 1:1 with Matrigel into flanks of 6-8 week old athymic nude mice.
Randomize mice into treatment groups (n=8-10) when tumors reach 150-200mm³.
3.4.2 Dosing Regimen
This compound: 70 mg/m² (approximately 25-30 mg/kg) intravenously twice weekly [4]
Cisplatin: 3-5 mg/kg intraperitoneally once weekly
Vinorelbine: 5-7 mg/kg intravenously once weekly
Combination groups: Administer this compound 4 hours after chemotherapy based on optimal sequencing identified in vitro.
3.4.3 Tumor Monitoring and Endpoint Analysis
Measure tumor dimensions 2-3 times weekly using calipers, calculating volume as (length × width²)/2.
Euthanize mice when tumor volume exceeds 1500mm³ or at study endpoint (typically 4-6 weeks).
Process tumors for immunohistochemistry analysis of proliferation (Ki-67), apoptosis (TUNEL), and Hsp90 client protein degradation.
4.1.1 Liposome Preparation
Lipid Composition: Combine DPPC, MSPC, and mPEG2000-DSPE at 86:10:4 molar ratio in ethanol.
Active Loading: Hydrate lipid film with triethylammonium sucrose octasulfate (TEA8SOS) pH 5.7 and extrude through 100nm polycarbonate membranes at 60°C.
Drug Loading: Incubate with this compound at 60°C for 30 minutes at drug-to-lipid ratio 1:24, achieving >95% encapsulation efficiency.
4.1.2 Characterization and Quality Control
Size Distribution: Analyze by dynamic light scattering, target diameter: 102±2nm, PDI <0.08.
Drug Release Profile: Assess heat-triggered release at 40-42°C, with >60% release within 5 minutes at 42°C.
Stability Testing: Store at 4°C and room temperature, retain >97% drug after 21 days.
4.2.1 Nanoparticle Synthesis
Dissolve BSA (100mg) in distilled water, adjust to pH 8.0 with 0.1M NaOH.
Dissolve this compound (10mg) in absolute ethanol and add dropwise (0.5mL/min) to BSA solution under stirring.
Crosslink with 8% glutaraldehyde for 4-5 hours at room temperature, wash and lyophilize.
4.2.2 Nanoparticle Characterization
Determine particle size (100-200nm), zeta potential (-25 to -35mV), and drug loading capacity (8-12% w/w).
Evaluate in vitro drug release in PBS pH 7.4 and acetate buffer pH 5.5 over 72 hours.
Figure 1: Mechanism of Action and Experimental Workflow for this compound Combination Therapy
The clinical translation of this compound combination therapy requires careful consideration of overlapping toxicities and appropriate dose modifications. Based on available clinical data, the following management strategies are recommended:
Ocular Toxicity: this compound is associated with dose-limiting visual disturbances in 76% of patients, including night blindness and photopsia. Regular ophthalmological assessments are essential, with dose reduction or discontinuation for grade 2+ ocular toxicity [4].
Myelosuppression: Vinorelbine demonstrates significant neutropenia (53% grade 3-4), requiring weekly blood count monitoring and dose modifications per standard guidelines (hold for ANC <1000 cells/mm³, reduce by 50% for ANC 1000-1499 cells/mm³) [5].
Gastrointestinal Toxicity: Diarrhea occurs in 83% of patients receiving this compound, requiring proactive management with antidiarrheal medications. Additionally, vinorelbine can cause severe constipation (5.3%), necessitating prophylactic bowel regimens [5].
Hepatic Impairment: Both vinorelbine and this compound require dose adjustments for hepatic dysfunction. Reduce vinorelbine dose by 50% for bilirubin 2.1-3.0 mg/dL and 75% for bilirubin >3.0 mg/dL [5].
The efficacy of this compound combinations may be enhanced through appropriate patient stratification. Potential biomarkers include:
EGFR Mutations: Patients with NSCLC harboring EGFR mutations, particularly exon 20 insertions, show response to this compound monotherapy (17% ORR) [4].
Hsp90 Client Protein Dependence: Cancers dependent on Hsp90 client proteins (HER2, ALK, MET) may demonstrate enhanced sensitivity.
Platinum Sensitivity Status: The cisplatin-vinorelbine backbone demonstrates significantly higher efficacy in platinum-sensitive ovarian cancer (42.9% ORR) compared to platinum-resistant disease (9.1% ORR) [3].
The combination of this compound with cisplatin and vinorelbine represents a promising therapeutic approach that leverages complementary mechanisms of action to overcome drug resistance and enhance anticancer efficacy. Preclinical data consistently demonstrates strong synergistic interactions between these agents across multiple cancer models, particularly in NSCLC and cisplatin-resistant nasopharyngeal carcinoma.
Future research should focus on optimizing nanomedicine formulations to enhance tumor-specific delivery and reduce systemic toxicity, with thermosensitive liposomes showing particular promise for spatially controlled drug release. Additionally, validated predictive biomarkers are needed to identify patient populations most likely to benefit from this combination strategy. The integration of machine learning approaches for drug combination sensitivity prediction may further guide the clinical development of this regimen [6].
The protocols outlined in this document provide a comprehensive framework for evaluating this compound combination therapy, from initial in vitro screening through formulation development and in vivo validation. As combination therapy continues to evolve in oncology, this multi-targeted approach addressing both genetic and resistance mechanisms represents an important advancement in therapeutic strategy.
Heat shock protein 90 (Hsp90) represents a promising therapeutic target in oncology due to its critical role as a molecular chaperone for numerous client proteins essential for cancer cell survival, growth, and proliferation. Hsp90 is overexpressed in cancer cells to buffer various stressful conditions and provide cytoprotective functions, stabilizing oncogenic client proteins that drive all hallmarks of cancer [1] [2]. This compound (also known as NVP-AUY922) is a new-generation, synthetic Hsp90 inhibitor belonging to the iso-oxazole resorcinol class that demonstrates potent broad-spectrum anticancer activity [1] [3]. This molecule has been extensively investigated in multiple Phase I and II clinical trials for various cancers, including breast and pancreatic malignancies [1]. The development of aqueous-dispensable nanoformulations of this compound addresses significant formulation challenges associated with its conventional delivery, which requires complex solvent systems that may lead to dose-dependent toxicity [1] [3].
The therapeutic rationale for Hsp90 inhibition in oncology stems from the central role this chaperone plays in stabilizing hundreds of client proteins, including kinases, transcription factors, and cell cycle regulators that are frequently mutated or overexpressed in cancer [2] [4]. When Hsp90 is inhibited, these client proteins undergo ubiquitination and proteasomal degradation, leading to simultaneous disruption of multiple cancer-associated signaling pathways [2]. This multi-faceted mechanism is particularly advantageous for treating heterogeneous and therapy-resistant cancers such as pancreatic ductal adenocarcinoma and advanced breast cancer, where single-target approaches often face limitations due to adaptive resistance mechanisms [1] [5].
The synthesis of this compound-loaded BSA nanoparticles (DNPs) is achieved using a desolvation method that enables controlled drug delivery while enhancing aqueous compatibility [1] [3]. The detailed protocol is as follows:
Comprehensive characterization of the this compound-loaded BSA nanoparticles ensures optimal physicochemical properties for biomedical applications:
Table 1: Characterization techniques for this compound-loaded BSA nanoparticles
| Characterization Method | Purpose | Key Findings |
|---|---|---|
| SEM and TEM | Morphological analysis | Spherical nanoparticles with uniform size distribution |
| FTIR Spectroscopy | Chemical interaction analysis | Non-covalent reversible interactions between this compound and BSA |
| XPS | Surface composition analysis | Confirmed successful drug loading and surface characteristics |
| UV-Visible Spectroscopy | Drug loading quantification | Verification of this compound incorporation into BSA matrix |
| Fluorescence Spectroscopy | Binding interaction studies | Characterization of drug-protein binding mechanisms |
| Dynamic Light Scattering | Size and zeta potential | Nanoparticle size, polydispersity index, and surface charge |
The interaction studies indicate that this compound forms non-covalent reversible interactions with BSA, facilitating effective drug loading and release kinetics [1]. The nanoformulation approach significantly enhances the aqueous dispensability of this compound, potentially improving its bioavailability and reducing excipient-related toxicity compared to conventional formulations requiring ethanol, tartaric acid, and surfactants [1] [3].
The this compound-loaded BSA nanoparticles (DNPs) demonstrate significant anticancer activity against both pancreatic and breast cancer cell lines, as systematically evaluated through in vitro assays:
Table 2: Anticancer efficacy of this compound-loaded BSA nanoparticles
| Cell Line | Cancer Type | Key Characteristics | This compound Efficacy | Proposed Mechanism |
|---|---|---|---|---|
| MIA PaCa-2 | Pancreatic cancer | KRAS and TP53 mutations; KRas-dependent | Potent growth inhibition | Hsp90 client protein degradation (e.g., K-Ras) |
| MCF-7 | Breast cancer | Estrogen receptor-positive (ER+); PIK3CA mutation | Significant cytotoxicity | Disruption of HER2 and ER signaling pathways |
The efficacy of this compound against MIA PaCa-2 pancreatic cancer cells is particularly noteworthy given the aggressive nature and therapeutic resistance of pancreatic ductal adenocarcinoma, which has a 5-year survival rate of less than 9% [5]. The KRAS dependency of MIA PaCa-2 cells makes them especially vulnerable to Hsp90 inhibition, as K-Ras is a critical Hsp90 client protein that requires this chaperone for proper stability and function [6] [7]. In MCF-7 breast cancer cells, this compound effectively targets multiple oncogenic pathways simultaneously, including estrogen receptor signaling, which may help overcome resistance to endocrine therapies [1].
The anticancer activity of this compound manifests through the following sequential molecular mechanisms:
Diagram 1: Molecular mechanism of this compound-mediated Hsp90 inhibition and cancer cell death
The molecular mechanism begins with this compound binding to the N-terminal ATP-binding domain of Hsp90, inhibiting its ATPase activity and disrupting the chaperone cycle [1] [2]. This disruption prevents the proper folding and stabilization of Hsp90 client proteins, leading to their ubiquitination and proteasomal degradation [2]. Key client proteins affected include K-Ras (critical for pancreatic cancer growth and survival), HIF1α (transcription factor regulating angiogenesis and metabolism), and galectin-3 (K-Ras nanocluster scaffold) [7]. The simultaneous depletion of these critical oncoproteins results in the collapse of multiple signaling pathways essential for cancer cell survival, ultimately triggering apoptosis [1] [7].
Materials:
Procedure:
Alamar Blue Assay Protocol:
Alternative Viability Assessment Methods:
Western Blot Analysis for Client Protein Degradation:
Flow Cytometry Analysis for Apoptosis:
The development and characterization of this compound-loaded BSA nanoparticles represent a significant advancement in Hsp90 inhibitor delivery, addressing critical formulation challenges while maintaining potent anticancer efficacy. The quantitative efficacy data demonstrate robust activity against both pancreatic (MIA PaCa-2) and breast (MCF-7) cancer models, supporting the continued investigation of this nanoformulation approach for difficult-to-treat malignancies. The detailed protocols provided enable researchers to consistently reproduce the synthesis, characterization, and biological evaluation of these promising nanoformulations.
The mechanistic insights reveal that this compound exerts its anticancer effects through simultaneous disruption of multiple oncogenic pathways via Hsp90 inhibition, providing a compelling therapeutic strategy for overcoming the pathway redundancy and adaptive resistance that often limit targeted therapies. Future research directions should include in vivo validation studies, investigation of combination therapies with other targeted agents or chemotherapeutics, and exploration of biomarkers for patient stratification to maximize therapeutic potential in clinical settings.
1. Introduction Luminespib (also known as NVP-AUY922) is a potent, second-generation synthetic inhibitor of Heat Shock Protein 90 (HSP90) [1] [2]. By binding to the N-terminal ATP-binding pocket of HSP90, it disrupts the chaperone function, leading to the proteasomal degradation of numerous client proteins that are crucial for oncogenesis and cancer cell survival [3] [4]. Preclinical studies have demonstrated its promising antitumor activity across various cancer types, making it a strong candidate for in vivo evaluation in xenograft models [2].
2. Experimental Design and Key Parameters The table below outlines the core quantitative data and design considerations for planning an in vivo study with this compound.
| Parameter | Details and Considerations |
|---|---|
| Mechanism of Action | Inhibition of HSP90α/β (IC₉₀: 13 nM / 21 nM in cell-free assays) leading to depletion of oncogenic client proteins (e.g., IGF-1Rβ) and induction of apoptosis [5]. |
| Reported In Vivo Activity | Preclinically active against xenograft tumor growth, angiogenesis, and metastasis [2]. Demonstrated activity in patient-derived xenograft (PDX) models [6]. |
| Synergistic Combinations | Preclinical data suggests synergy with standard-of-care chemotherapeutics: • Cisplatin & Vinorelbine (in non-small cell lung cancer models) [3]. • Pemetrexed (clinical trial in NSCLC, though limited by ocular toxicity) [7]. | | Formulation for In Vivo Use | Novel nano-formulations are under investigation to improve solubility and reduce toxicity: • Thermosensitive Liposomes (thermoLUM): ~102 nm diameter, stable at 37°C, rapid drug release at 40-44°C [3]. • Bovine Serum Albumin Nanoparticles (BSA NPs): Aqueous dispensable formulation for controlled delivery [4] [8]. |
3. Detailed Experimental Protocol
3.1. Model Generation: Cell-Based Xenografts This protocol is adapted from a peer-reviewed bio-protocol for in vivo efficacy studies [6].
Materials & Reagents:
Procedure:
3.2. Model Generation: Patient-Derived Xenografts (PDX) PDX models better recapitulate tumor heterogeneity and are valuable for therapeutic evaluation [6].
3.3. Drug Treatment and Efficacy Assessment
Tumor Measurement:
Dosing Considerations:
4. Signaling Pathway and Workflow
The following diagram illustrates the proposed mechanism of action of this compound and the downstream consequences that lead to its anticancer efficacy in vivo.
The experimental workflow for establishing and utilizing xenograft models in drug efficacy studies is outlined below.
A significant gap exists in the publicly available search results: they do not specify the exact dosage, administration route (e.g., intravenous, intraperitoneal), or treatment schedule (e.g., weekly, daily) for this compound in mouse xenograft models.
Luminespib (also known as NVP-AUY922 or VER-52296) is a third-generation, synthetic small-molecule inhibitor of Heat Shock Protein 90 (HSP90) [1] [2]. It binds tightly to the N-terminal ATP-binding domain of HSP90, disrupting its chaperone function and leading to the proteasomal degradation of its numerous client proteins, which are often critical for cancer cell survival and proliferation [3] [4] [2].
Key Quantitative Data:
Solubility & Storage: Table: Essential Physical Properties and Handling Information
| Property | Specification | Source |
|---|---|---|
| Solubility in DMSO | ~93 mg/mL (199.76 mM), may require warming up to 50°C [4] | [6] [4] |
| Solubility in Ethanol | ~31 mg/mL (66.58 mM) [4] | [6] [4] |
| Solubility in Water | Insoluble [4] | [6] [4] |
| Melting Point | 180 - 184 °C [5] [7] | |
| Solid Form Storage | -20°C; stable for at least 1 year from date of purchase [5] [4] [7] | |
| Solution in DMSO Storage | -20°C; stable for up to 2 months. Avoid multiple freeze-thaw cycles. [5] [7] [8] |
Biological Activity: Table: In vitro Potency of this compound Against HSP90 Isoforms [3] [2] [8]
| HSP90 Isoform | IC₅₀ (Cell-Free Assay) |
|---|---|
| HSP90α | 7.8 - 13 nM |
| HSP90β | 21 nM |
| GRP94 | 535 nM |
| TRAP-1 | 85 nM |
The following diagram illustrates the molecular mechanism by which this compound exerts its anticancer effects.
This protocol is adapted from studies on human gastric cancer cells (NCI-N87) and other cancer cell lines [4] [2].
This protocol is based on studies using athymic mice bearing human tumor xenografts (e.g., WM266.4 melanoma, BT474 breast cancer) [4] [2].
This compound (also known as AUY922, NVP-AUY922) is a potent second-generation inhibitor of heat shock protein 90 (HSP90), a molecular chaperone critical for the stability and function of numerous oncogenic client proteins. With a molecular formula of C₂₆H₃₁N₃O₅ and molecular weight of 465.54 g/mol, this compound belongs to the iso-xazole resorcinol class of synthetic HSP90 inhibitors [1] [2]. It exhibits high binding affinity for the N-terminal ATP-binding pocket of HSP90, with reported IC₅₀ values of 13 nM and 21 nM against HSP90α and HSP90β, respectively, in cell-free assays [2]. The compound demonstrates weaker potency against other HSP90 family members including GRP94 and TRAP-1 [2].
The molecular mechanism of this compound involves competitive inhibition of ATP binding to HSP90's N-terminal domain, which disrupts the chaperone cycle essential for client protein folding and stabilization [3]. This inhibition leads to polyubiquitination and proteasomal degradation of HSP90 client proteins, many of which are oncoproteins involved in cancer cell proliferation, survival, and metastasis [4] [3]. Notably, this compound exhibits tighter binding to HSP90 compared to earlier small-molecule inhibitors, contributing to its enhanced anticancer potency [2].
Table 1: Key Characteristics of this compound
| Property | Specification |
|---|---|
| Chemical Name | NVP-AUY922, VER-52296, AUY922 |
| Molecular Formula | C₂₆H₃₁N₃O₅ |
| Molecular Weight | 465.54 g/mol |
| Target | HSP90α/β |
| IC₅₀ Values | 13 nM (HSP90α), 21 nM (HSP90β) |
| Highest Development Phase | Phase 2 clinical trials |
| Primary Indications (Under Investigation) | NSCLC, breast cancer, pancreatic cancer, nasopharyngeal carcinoma, various solid tumors |
The following diagram illustrates the molecular mechanism of this compound and its effects on cancer cell signaling pathways:
Figure 1: Mechanism of HSP90 Inhibition by this compound
The desolvation technique provides an effective method for preparing this compound-loaded BSA nanoparticles, offering advantages of aqueous dispensability and controlled drug release [1].
BSA Solution Preparation: Dissolve 100 mg BSA in 1 mL distilled water. Adjust pH to 8.0 using 0.1 M NaOH [1].
This compound Solution Preparation: Dissolve 10 mg this compound in 2 mL absolute ethanol [1].
Nanoparticle Formation: Using a syringe pump, add the ethanolic this compound solution dropwise (0.5 mL/min) to 0.5 mL BSA solution under constant stirring. White suspension formation indicates drug-BSA nanoconjugate formation [1].
Cross-linking: Add 8% glutaraldehyde solution to the suspension and incubate at room temperature for 4-5 hours [1].
Purification: Centrifuge at 15,000 rpm, wash with distilled water, and collect the pellet [1].
Storage: Freeze-dry the purified nanoparticles and reconstitute in PBS (pH 7.4) for further applications [1].
The active loading method enables high-efficiency encapsulation of this compound in thermosensitive liposomes, facilitating heat-triggered drug release at tumor sites [5].
Lipid Film Formation: Dissolve lipid components in organic solvent and evaporate to form thin film [5].
Hydration: Hydrate lipid film with TEA₈SOS solution (pH 5.7) to create multilamellar vesicles [5].
Size Reduction: Extrude through polycarbonate membranes to achieve uniform size distribution [5].
Active Loading: Incubate liposomes with this compound mesylate salt at specified drug-to-lipid ratio [5].
Buffer Exchange: Exchange external solution with HBS (pH 7.4) using dialysis or column chromatography [5].
Table 2: Thermosensitive Liposome Characterization
| Parameter | Optimal Value | Analytical Method |
|---|---|---|
| Lipid Composition | DPPC:MSPC:mPEG₂₀₀₀-DSPE (86:10:4) | HPLC |
| Particle Size | 102 ± 2 nm | Dynamic Light Scattering |
| Polydispersity Index | 0.08 ± 0.03 | DLS |
| Zeta Potential | -31 ± 2 mV | Electrophoretic Light Scattering |
| Transition Temperature (Tₘ) | 40.10 ± 0.13°C | Differential Scanning Calorimetry |
| Drug-to-Lipid Ratio | 1:24 (w/w) | UV-Vis Spectroscopy |
| Drug Molecules/Liposome | ~5000 | Calculation |
This compound demonstrates broad-spectrum activity across numerous cancer types. Based on screening data, the following cell lines show particular sensitivity [2]:
Cell Seeding: Plate cells in 96-well plates at optimal density (1-5 × 10³ cells/well depending on cell type) and incubate for 24 hours [1] [5].
Drug Treatment: Prepare serial dilutions of this compound (typically 0.1 nM to 100 μM range) and apply to cells. Include controls (vehicle alone) [5].
Combination with Hyperthermia: For thermosensitive liposome studies, expose cells to 42°C for 1 hour using precision water bath, then return to 37°C incubator [5].
Incubation Period: Culture cells for 72-96 hours with this compound treatment [5].
Viability Assessment: Use Alamar Blue, MTT, or similar viability dyes according to manufacturer protocols [1] [5].
IC₅₀ Calculation: Determine half-maximal inhibitory concentrations using nonlinear regression analysis of dose-response curves [5].
Table 3: this compound Monotherapy Activity in Selected Cancer Models
| Cancer Type | Cell Line | IC₅₀ Value | Experimental Conditions |
|---|---|---|---|
| NSCLC | H460 | Low nanomolar range [5] | 72-hour exposure |
| NSCLC | H520 | Low nanomolar range [5] | 72-hour exposure |
| Breast Cancer | MCF-7 | Significant growth inhibition [1] | BSA-nanoformulation |
| Pancreatic Cancer | MIA PaCa-2 | Significant growth inhibition [1] | BSA-nanoformulation |
| Various Cancers | 48+ cell lines | 0.55 μM to 48.31 μM [2] | Growth inhibition assay |
For more physiologically relevant drug penetration studies, 3D spheroid models are recommended:
Spheroid Formation: Use low-adhesion plates or hanging drop method to form uniform spheroids [5].
Drug Treatment: Apply this compound formulations once spheroids reach 200-500 μm diameter [5].
Assessment: Measure spheroid volume changes over time, or use acid phosphatase activity for viability quantification [5].
Rationale: HSP90 inhibition enhances proteasomal degradation of client proteins involved in DNA damage repair, potentially synergizing with platinum-based therapies [5] [4].
Protocol Details:
Mechanistic Validation:
Rationale: HSP90 inhibition disrupts microtubule regulation and enhances apoptosis when combined with microtubule-targeting agents [5].
Protocol Details:
Rationale: Combined inhibition of HSP90 and mTOR signaling demonstrates enhanced efficacy in TSC1-deficient bladder cancer models [6].
Protocol Details:
Rationale: HSP90 inhibition upregulates interferon response genes (particularly IFIT1, IFIT2, IFIT3) in tumor cells, enhancing their susceptibility to T-cell-mediated killing [7].
Protocol Details:
In Vivo Application:
Table 4: Summary of this compound Efficacy in Preclinical and Clinical Studies
| Cancer Type | Model System | Key Findings | References |
|---|---|---|---|
| Pancreatic & Breast Cancer | MIA PaCa-2 and MCF-7 cells | BSA nanoformulations showed significant growth inhibition | [1] |
| NSCLC | H460 and H520 cells | IC₅₀ in low nanomolar range; enhanced efficacy with hyperthermia | [5] |
| EGFR ex20ins NSCLC | Phase II clinical trial (N=29) | ORR 17%; median PFS 2.8 months; median OS 9.9 months | [3] |
| Nasopharyngeal Carcinoma | Cisplatin-resistant cell lines and xenografts | AUY922/cisplatin combination overcome resistance; enhanced apoptosis | [4] |
| Melanoma | Patient-derived cells with autologous TILs | Enhanced T-cell-mediated killing; IFIT gene upregulation | [7] |
| Various Cancers | >50 cell lines in NCI panel | IC₅₀ range: 0.55-48.31 μM across diverse histologies | [2] |
These comprehensive application notes and protocols provide researchers with detailed methodologies for investigating this compound across various experimental settings. The formulation strategies enable enhanced drug delivery, while the combination protocols offer opportunities to maximize therapeutic efficacy and overcome resistance mechanisms. The provided quantitative data and experimental parameters serve as valuable benchmarks for experimental design and result interpretation in HSP90 inhibitor research.
The following diagram illustrates the HSP90 inhibition mechanism of this compound and its nanoformulation strategy:
HSP90 inhibition mechanism and nanoformulation strategy
HSP90 inhibition by this compound disrupts multiple oncogenic pathways simultaneously, creating synergistic opportunities with conventional chemotherapeutics that target specific pathways.
| Parameter | Specification | Test Method |
|---|---|---|
| Particle Size | 100-110 nm, PDI <0.15 | Dynamic Light Scattering |
| Drug Loading | ≥95% encapsulation efficiency | HPLC analysis |
| Sterility | No microbial growth | Membrane filtration test |
| Endotoxin | <5 EU/mL | LAL assay |
| Stability | ≥95% drug retention (21 days, 4°C) | Accelerated stability studies |
The development of this compound nanomedicine formulations represents a promising strategy to overcome clinical translation challenges. Future directions should focus on targeted delivery systems and personalized combination regimens based on tumor molecular profiling.
The table below summarizes the key characteristics of two successful formulation strategies developed for Luminespib.
| Formulation Type | Core Components | Key Characteristics & Advantages | Reported Size & PDI | Drug Loading Details |
|---|
| Thermosensitive Liposomes (thermoLUM) [1] | Lipids: DPPC, MSPC, mPEG2000-DSPE (86:10:4 molar ratio). Internal Aqueous Phase: TEA8SOS (pH 5.7). External Buffer: HEPES-buffered saline (HBS, pH 7.4). | • Heat-triggered release: Rapid drug release at mild hyperthermia (40-44°C). • Stable at body temperature: <15% drug release after 60 min at 37°C. • High drug loading: Enabled by active loading method (pH gradient). • Enhanced tumor delivery: Potential for localized release with hyperthermia. | Size: 102 ± 2 nm. PDI: 0.08 ± 0.03. Stability: Stable for 21 days at 4°C and RT (≥97% drug retention). | Method: Active (remote) loading. Drug-to-Lipid Ratio: 1:24 (w/w). Efficiency: High loading efficiency. Estimated: ~5,000 drug molecules per liposome. | | Bovine Serum Albumin (BSA) Nanoparticles [2] | Polymer: Bovine Serum Albumin (BSA). Cross-linker: Glutaraldehyde. Solvent: Ethanol (as a desolvating agent). | • Biocompatible & biodegradable: Uses naturally occurring protein. • Aqueous dispensable: Forms stable aqueous suspensions, eliminating need for organic solvents in final formulation. • Simple preparation: Based on established desolvation technique. • Controlled delivery: Provides sustained release of this compound. | Information not specified in provided research. | Method: Desolvation & cross-linking. Interaction: Non-covalent, reversible interactions with BSA. |
This protocol outlines the method for creating a stable, heat-activated liposomal formulation of this compound [1].
This protocol describes the desolvation method for encapsulating this compound within BSA nanoparticles [2].
Q: Why is the drug loading efficiency low in my liposome preparation?
Q: My BSA nanoparticle suspension is aggregating or has a broad size distribution. How can I improve it?
Q: What is the rationale for choosing one strategy over the other?
The following workflow diagram summarizes the decision-making process for selecting and implementing these formulation strategies.
Q1: What is the clinical presentation and prevalence of luminespib-induced ocular toxicity? Ocular toxicity is a very common and dose-limiting adverse effect of this compound. In clinical trials, it typically presents as reversible visual disorders, including blurred vision, photopsia (flashing lights), and night blindness [1] [2] [3]. One phase II trial reported that 76% of patients experienced some form of visual change [1] [2]. These effects are generally reversible upon discontinuation of the drug [2].
Q2: What is the underlying mechanism causing this ocular toxicity? Research indicates that this is an on-target toxicity linked to the inhibition of Hsp90 in retinal cells. The current mechanistic understanding involves several factors which can be visualized in the following pathway:
The primary mechanisms identified are:
Q3: What are the current clinical management strategies for this toxicity? The table below summarizes the key clinical management approaches derived from trial reports:
| Strategy | Description & Rationale | Key Evidence/Considerations |
|---|---|---|
| Dose Modification | Dose reduction or treatment interruption until visual symptoms resolve. | Primary clinical management; toxicity is often reversible [2]. |
| Proactive Monitoring | Regular ophthalmologic exams, including patient self-reporting of visual changes. | Essential for early detection; includes assessments like electroretinography (ERG) in pre-clinical models [4]. |
| Investigational Formulations | Use of nanoformulations to improve tumor targeting and reduce off-target exposure. | Preclinical studies show promise with thermosensitive liposomes and albumin nanoparticles [5] [6] [7]. |
Q4: Are there any novel research approaches to circumvent this toxicity? Yes, the most promising approach is the development of Hsp90β-selective inhibitors. Research indicates that ocular (and cardiac) toxicity is primarily linked to the inhibition of the Hsp90α isoform, while Hsp90β inhibition retains anticancer activity [4]. For example, the Hsp90β-selective inhibitor NDNB1182 demonstrated in vitro a reduced risk of the cardiotoxicity and ocular toxicity associated with pan-inhibitors like this compound [4].
For researchers developing next-generation Hsp90 inhibitors or mitigation strategies, the following experimental approaches are relevant:
Protocol 1: In Vitro Assessment of Ocular Toxicity Potential
Protocol 2: Developing Mitigating Nanoformulations
The field is moving towards several key areas to overcome this challenge:
The following table summarizes the key stability parameters for Luminespib solutions, primarily based on supplier specifications and supported by research on advanced formulations.
| Parameter | Specification / Condition | Key Findings & Recommendations |
|---|---|---|
| Recommended Solvent | DMSO (Dimethyl Sulfoxide) | Soluble at concentrations >25 mg/mL [1]. Standard solvent for stock solutions. |
| Solution Storage Temp. | -20°C | Stable for up to 2 months at this temperature [1]. |
| Long-term Storage (Solid) | -20°C | Stable for 1 year from date of purchase as supplied [1]. |
| Physical Form & Purity | White solid | Supplied at ~99% purity [1]. |
| Alternative Formulations | BSA Nanoparticles [2], Thermosensitive Liposomes [3] | Research indicates improved aqueous stability and controlled delivery, but require specialized preparation. |
Q1: What is the maximum concentration for a stock solution of this compound in DMSO and how long can I store it? You can prepare stock solutions at concentrations exceeding 25 mg/ml in DMSO [1]. For best results, aliquot the solution and store it at -20°C. Under these conditions, the solution remains stable for up to 2 months [1]. Avoid repeated freeze-thaw cycles to maintain stability.
Q2: Are there any aqueous formulations for this compound to avoid using DMSO in cell culture? Yes, researchers have developed aqueous formulations to circumvent the need for organic solvents. One prominent method involves encapsulating this compound in Bovine Serum Albumin (BSA) Nanoparticles [2]. These formulations have shown efficacy in in vitro studies against pancreatic and breast cancer cell lines [2]. Another advanced approach uses thermosensitive liposomes, which are stable at body temperature but release the drug rapidly upon mild heating (above 40°C) [3].
Q3: What are the signs that my this compound solution may have degraded? While the search results do not explicitly list degradation signs, you should monitor for any physical changes in the solution, such as precipitation, cloudiness, or a change in color. A significant decrease or total loss of biological activity in your assays is the primary indicator of compound degradation. Using a freshly prepared stock solution as a control is the best way to troubleshoot suspected degradation.
Q4: What is the specific experimental protocol for making stable, aqueous this compound-loaded BSA nanoparticles? The process, as described in the literature, is as follows [2]:
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Precipitation in aqueous buffer | Low aqueous solubility; direct dilution from DMSO stock. | Use an advanced nanocarrier like BSA NPs [2]. Alternatively, ensure the final DMSO concentration in cell media is kept low (typically <0.1-1%). |
| Loss of efficacy in cell-based assays | Solution degraded due to improper storage or over-age. | Prepare a fresh DMSO stock aliquot. Confirm storage temperature is consistently at -20°C and avoid repeated freeze-thaw cycles [1]. |
| Need for targeted drug release | Off-target effects; desire for spatial control. | Consider developing thermosensitive liposomes. These formulations release their payload rapidly upon exposure to mild hyperthermia (40-44°C) [3]. |
| High background toxicity in vitro | Solvent-related (e.g., tartaric acid, ethanol) or off-target drug effects. | Reformulate using a BSA nanoparticle system, which provides a biocompatible carrier and eliminates the need for complex solvent mixtures [2]. |
The following diagram outlines the core workflow for handling this compound, integrating standard practices and advanced formulation options discussed in the FAQs.
The table below summarizes the primary limitations observed in clinical trials and their underlying causes.
| Clinical Limitation | Proposed Mechanism / Cause | Supporting Evidence |
|---|---|---|
| Dose-Limited Toxicity (e.g., diarrhea, visual changes, fatigue) [1] [2] | Off-target effects on healthy cells due to conventional administration; ocular toxicity may involve damage to retinal pigment epithelial cells [1]. | Phase II trial: Diarrhea (83%), visual changes (76%), fatigue (45%) [1] [2]. |
| Limited Monotherapy Efficacy | Drug-related toxicity or therapy resistance; insufficient drug concentration at tumor site [3] [4]. | Phase II trial in NSCLC with EGFR exon 20: ORR 17%, median PFS 2.8 months [1]. |
| High Attrition in Clinical Trials | Failure to meet clinical trial endpoints; high occurrence of adverse events, particularly ophthalmological toxicities [4]. | Review of HSP90 inhibitors: Limited clinical activity as single agents; many trials suspended, terminated, or withdrawn [3] [4]. |
Here are the most promising strategies being developed in preclinical research to overcome these challenges.
A primary strategy is reformulating Luminespib into nanocarriers to improve tumor-specific delivery and reduce systemic exposure [4] [5].
Experimental Protocol: Preparation and Testing of ThermoLUM [4]
Combining this compound with other agents can yield synergistic effects, potentially allowing for lower, less toxic doses while improving efficacy [3] [4].
Experimental Protocol: Synergistic Drug Combination Screening [4]
The following diagram illustrates the mechanism by which HSP90 inhibition can enhance the effect of standard chemotherapeutics.
The strategies outlined provide a roadmap for troubleshooting the clinical development of this compound. The most direct path to mitigating toxicity is through advanced formulation, while combination therapies offer a promising route to enhance efficacy.
The table below summarizes the standard composition and characteristics of the thermoLUM formulation as reported in the literature [1] [2].
| Parameter | Characteristic Value |
|---|---|
| Lipid Composition (Molar Ratio) | DPPC : MSPC : mPEG2000-DSPE (86:10:4 mol%) |
| Diameter | 102 ± 2 nm |
| Polydispersity Index (PDI) | 0.08 ± 0.03 |
| Zeta Potential | -31 ± 2 mV |
| Drug-to-Lipid Ratio | 1 : 24.2 ± 0.6 |
| Loading Efficiency | 86 ± 4% |
| Transition Temperature (Tm) | 40.10 ± 0.13 °C |
| Stability (Drug Retention) | ~97% at RT, ~99% at 4°C over 21 days |
The core function of thermoLUM is temperature-dependent drug release. This release profile over 5 minutes at different temperatures is critical for experimental planning [1] [2].
| Temperature | Release after 30s | Maximum Release | Time to Max Release |
|---|---|---|---|
| 37-39 °C | Minimal | < 15% | 5 min |
| 40 °C | ~20% | ~44% | 4 min |
| 41-44 °C | Burst release | ~64% (at 42°C) | ~270 s (at 42°C) |
Here are detailed methodologies for key experiments in validating and applying the thermoLUM formulation.
Purpose: To quantify the heat-triggered release of Luminespib from thermosensitive liposomes [1] [2].
Purpose: To evaluate the synergistic anticancer effect of thermoLUM in combination with hyperthermia and other chemotherapeutics [1].
Q1: My formulation shows low encapsulation efficiency. What could be the cause?
Q2: I observe premature drug leakage from the liposomes during storage.
Q3: The drug release from my thermoLUM formulation at 42°C is lower than expected.
Q4: The cytotoxicity of thermoLUM + hyperthermia is not significantly better than the free drug.
The following diagrams outline the core mechanisms and key experimental workflows.
Q1: What are the documented synergistic drug combinations with this compound, and what are the specific synergistic ratios?
Several preclinical studies have identified synergistic combinations of this compound (AUY922) with other anticancer agents. The key combinations and their quantitatively determined synergistic ratios are summarized in the table below.
Table 1: Documented Synergistic Combinations and Ratios for this compound
| Combination Partner | Cancer Model (Cell Line) | Synergistic Ratio / Dosing | Method of Synergy Assessment | Key Findings | Source |
|---|---|---|---|---|---|
| Cisplatin | Non-Small Cell Lung Cancer (H460) [1] | Specific optimal ratios identified via cytotoxicity assays | Combination Index (CI) | Synergistic activity in vitro [1] | |
| Cisplatin | Cisplatin-resistant Nasopharyngeal Carcinoma (Hone1-R, HK1-R) [2] | 0.01 μM AUY922 + 2 μM Cisplatin | SynergyFinder (Score >1) & CI (<1) | Significant synergy; overcame cisplatin resistance; enhanced apoptosis and tumor growth inhibition in vivo [2] | |
| Vinorelbine | Non-Small Cell Lung Cancer (H460) [1] | Specific optimal ratios identified via cytotoxicity assays | Combination Index (CI) | Synergistic activity in vitro [1] | |
| Cisplatin | Non-Small Cell Lung Cancer (H520) [1] | Co-encapsulated in thermosensitive liposomes | Heat-triggered release | Heat-activated nanomedicine formulation showed enhanced anticancer potential [1] |
Q2: What is the detailed experimental protocol for determining synergy, such as in the Nasopharyngeal Carcinoma study?
The following workflow outlines the key steps from the study that demonstrated strong synergy between this compound and Cisplatin in cisplatin-resistant Nasopharyngeal Carcinoma (NPC) [2].
Experimental Protocol Details:
Q3: What is the mechanistic rationale behind the synergy of this compound combinations?
The synergy between this compound and chemotherapy drugs like cisplatin is rooted in the central role of HSP90 in cancer cell survival.
Table 2: Mechanisms of Action in this compound Combination Therapy
| Mechanism | Description |
|---|---|
| Oncoprotein Destabilization | This compound inhibits HSP90, leading to the simultaneous degradation of its many oncogenic "client proteins". This disrupts multiple cancer-driving pathways at once [3] [4]. |
| Overcoming Resistance | Chemotherapy resistance can occur through upregulation of survival pathways. HSP90 clients include proteins like AKT and MET. Inhibiting HSP90 destabilizes these proteins, preventing this escape route and re-sensitizing cancer cells to chemotherapy [3] [2]. |
| Enhanced Apoptosis | By destabilizing anti-apoptotic proteins and concurrently increasing DNA damage (from cisplatin), the combination therapy pushes cancer cells more effectively toward programmed cell death [2]. |
Q4: What are the critical troubleshooting points in these experiments?
When designing your own experiments, note that optimal synergistic ratios are highly dependent on the specific cancer type, cell line, and whether the cells are drug-resistant. The ratios in Table 1 are a starting point, but you will need to perform your own dose-response matrix experiments to determine the optimal ratio for your specific research model [1] [2].
The combination of Luminespib and hyperthermia targets cancer cells through multiple, interconnected biological mechanisms. The following diagram illustrates these core pathways and their logical relationships.
The synergistic effect of this compound and hyperthermia is supported by various pre-clinical studies. The data below summarizes key findings on formulation properties and treatment efficacy.
Table 1: Characterization of Thermosensitive Liposomal this compound (thermoLUM) [1]
| Property | Result | Experimental Note |
|---|---|---|
| Liposome Diameter | 102 ± 2 nm | Dynamic Light Scattering |
| Polydispersity Index (PDI) | 0.08 ± 0.03 | Indicates a narrow size distribution |
| Zeta Potential | -31 ± 2 mV | In HEPES-buffered saline (pH 7.4) |
| Drug-to-Lipid Ratio | 1:24 | ~5,000 LUM molecules per liposome |
| Transition Temperature (Tm) | 40.10 ± 0.13 °C | Gel-to-liquid crystalline phase transition |
Table 2: In Vitro Drug Release Profile of thermoLUM [1]
| Temperature | Incubation Time | Drug Release | Notes |
|---|---|---|---|
| 37 °C | 60 minutes | < 15% | Stable at physiological temperature |
| 40 °C | 4 minutes | 44% | Triggered release in mild hyperthermia range |
| 42 °C | 4.5 minutes | ~64% | Burst release at higher hyperthermia temperatures |
Table 3: Synergistic Cytotoxicity in NSCLC Cell Lines (H460) [1]
| Treatment | IC50 Value | Combination Index | Notes |
|---|---|---|---|
| This compound (LUM) alone | Low nanomolar range | - | Baseline potency |
| LUM + Cisplatin (CDDP) | Significantly reduced | Synergistic | Identified optimal molar ratio |
| LUM + Vinorelbine (VRL) | Significantly reduced | Synergistic | Identified optimal molar ratio |
Here are standardized operating procedures (SOPs) for key experiments, which you can adapt into troubleshooting guides.
Protocol 1: Evaluating Heat-Triggered Drug Release from Thermosensitive Liposomes
Protocol 2: Assessing Combined Efficacy In Vitro
Q1: Why is a nanoformulation necessary for this compound? A: Despite its potent preclinical activity, the clinical translation of this compound has been hampered by dose-limiting toxicities, particularly visual impairments [1] [3] [4]. Nanoformulations, such as thermosensitive liposomes or albumin nanoparticles, aim to improve tumor-specific delivery, reduce off-target side effects, and enhance the drug's therapeutic window [1] [5].
Q2: What is the recommended hyperthermia temperature and duration? A: Pre-clinical data suggests an optimal range of 40-42°C for 30-60 minutes [1] [2]. The thermosensitive liposome formulation (thermoLUM) begins triggered release at 40°C, with maximal burst release at 42°C [1]. Furthermore, combining HSP90 inhibition with hyperthermia can achieve effective BRCA2 degradation and radiosensitization with shorter heating durations (e.g., 30 minutes) [2].
Q3: My combination treatment shows high cytotoxicity. How can I optimize the dose? A: Start with a low, sub-therapeutic dose of the HSP90 inhibitor. Research shows that a low dose of Ganetespib (30 nM), which has virtually no effect alone, potently enhances the effects of hyperthermia without adding significant standalone toxicity [2]. Systematically titrate the doses of both the chemotherapeutic agent and this compound to identify synergistic molar ratios, as demonstrated with cisplatin and vinorelbine [1].
Q4: Which cancer types are most suitable for this combination strategy? A: This approach has broad potential. Strong pre-clinical evidence exists for:
| Feature | Luminespib (AUY922) | Ganetespib (STA-9090) |
|---|---|---|
| Chemical Class | Resorcinol-containing isoxazole [1] | Resorcinol-containing triazolone [2] |
| HSP90 Inhibition (IC₅₀) | 21 nM (Biochemical assay) [1] | Low nanomolar range (Cell-free assay) [2] |
| Key Mechanisms | Degrades HSP90 client proteins (EGFR, HER2, ALK, AKT, etc.); disrupts HSP90 chaperone function [3] [4] | Degrades HSP90 client proteins (HER2, EGFR, AKT, RAF1, CDK1, etc.); induces apoptosis & G2/M cell cycle arrest [5] [6] [7] |
| In Vitro Efficacy (IC₅₀) | Low nanomolar (e.g., NSCLC cells H460, H520) [3] | Low nanomolar (broad-spectrum in breast cancer, hepatoblastoma cells) [5] [7] |
| In Vivo Efficacy | Tumor growth inhibition in xenograft models (e.g., NSCLC); efficacy limited by toxicity in clinical trials [3] | Tumor growth suppression & regression in xenograft models (e.g., breast cancer, NSCLC) [2] [7] |
| Primary Toxicity Concerns | Ocular toxicity (e.g., visual impairments, night blindness) [8] [3] | Gastrointestinal toxicity (e.g., diarrhea, nausea); less hepatotoxicity vs. 1st-gen inhibitors [8] [9] [2] |
| Clinical Trial Status | Phase II trials; development hampered by dose-limiting toxicities [3] [4] | Phase II/III trials; tested in neoadjuvant setting for breast cancer (I-SPY2 trial) [9] |
| Key Combinations | Osimertinib, Cisplatin, Vinorelbine [3] [4] | Paclitaxel, Docetaxel, Lapatinib, Osimertinib [9] [6] [4] |
| Special Formulations | Thermosensitive liposomes (nanomedicine) to improve tumor delivery and reduce side effects [3] | Information not specifically available in search results |
Both drugs inhibit the ATPase activity of HSP90's N-terminal domain, leading to the proteasomal degradation of its client proteins. The following diagram maps the signaling pathways affected by these inhibitors and a typical workflow for evaluating their efficacy.
Here is a summary of key experimental methodologies used to generate the comparative data, which you can adapt for your research.
1. Cell Viability and Proliferation Assays
2. Protein Degradation and Pathway Analysis (Western Blot)
3. Colony Formation Assay
| Feature | This compound (AUY922, NVP-AUY922) | 17-AAG (Tanespimycin) |
|---|---|---|
| Chemical Class | Synthetic resorcinol-containing isoxazole [1] [2] | Ansamycin derivative (benzoquinone) [3] [2] |
| Primary Target | N-terminal ATP-binding site of HSP90 [2] | N-terminal ATP-binding site of HSP90 [2] |
| Reported IC₅₀ for HSP90 | 21 nM [2] | N/A (binds with lower affinity than Geldanamycin) [4] |
| Key Mechanism | Binds HSP90, inhibits chaperone function, leads to proteasomal degradation of client proteins [1] [2] | Binds HSP90, inhibits chaperone function, leads to proteasomal degradation of client proteins [4] |
| Solubility | Aqueous dispensable nanoformulations have been developed [1] | Poor aqueous solubility; requires solvent-based formulations (e.g., DMSO) [5] |
| Reported Toxicity Concerns | Ocular toxicity (photopsia, blurred vision) [6] [7] | Hepatotoxicity [3] [6] |
The following table summarizes key experimental findings that illustrate the therapeutic potential and context for both inhibitors.
| Compound | Experimental Context | Key Efficacy Findings | Citation |
|---|---|---|---|
| This compound | In vitro (MIA PaCa-2 pancreatic & MCF-7 breast cancer cells) | Effective anticancer activity demonstrated via BSA nanoparticle delivery. | [1] |
| In vitro (Non-small cell lung cancer (NSCLC) cells) | IC₅₀ values in the low nanomolar range; synergistic activity with cisplatin and vinorelbine. | [8] | |
| Clinical Trials (Various cancers) | Demonstrated partial responses and stable disease, notably in NSCLC with EGFR/ALK mutations; limited by ocular toxicity. | [8] | |
| 17-AAG | In vitro (Breast cancer cell lines - MCF-7, SKBR-3, MDA-MB-231) | GI₅₀ <2 µM for water-soluble analogs (17-DMAG); downregulated HER2, EGFR1, IGF1R client proteins. | [5] |
| In vitro (MYCN-amplified neuroblastoma cells) | Significantly inhibited proliferation, viability, migration/invasion; induced apoptosis and reduced stem-cell self-renewal. | [4] | |
| Clinical Trials (e.g., HER2+ breast cancer) | Provided therapeutic benefit in combination therapies; development hampered by hepatotoxicity and solubility issues. | [3] |
For scientists looking to replicate or build upon these findings, here are the core methodologies used in the key studies.
1. Protocol: Anti-proliferation Assay (MTT) This method was used to determine the 50% growth inhibition (GI₅₀) of 17-AAG and its analogs in breast cancer cell lines [5].
2. Protocol: Synthesis of this compound-Loaded Nanoparticles This protocol describes the creation of bovine serum albumin (BSA) nanoparticles for the controlled delivery of this compound [1].
The diagram below illustrates the shared mechanism of action and a generalized flow for evaluating HSP90 inhibitors in a research setting.
| HSP90 Isoform / Client Protein | IC50 / Potency Value | Experimental Context (Assay Type) |
|---|---|---|
| HSP90α | 7.8 nM [1] | Cell-free assay [1] |
| HSP90β | 21 nM [1] | Cell-free assay [1] |
| TRAP1 | 85 nM [1] | Information not specified in source [1] |
| GRP94 | 535 nM [1] | Information not specified in source [1] |
| General Cell Proliferation | Low nanomolar range (e.g., IC50 ~11-20 nM) [2] [3] | Cell-based assays (e.g., SRB, WST-1, MTT) in various cancer cell lines [1] [2] [3] |
To ensure the data is actionable, here are the methodologies commonly used to generate the IC50 values for HSP90 inhibitors like this compound.
The following diagram illustrates how this compound exerts its antitumor effects through HSP90 inhibition.
This compound is a second-generation, synthetic small-molecule inhibitor that binds to the N-terminal ATP-binding pocket of HSP90, blocking its essential ATPase activity [4] [5]. This disruption leads to the proteasomal degradation of its client proteins, many of which are well-validated oncoproteins, thereby simultaneously targeting multiple signaling pathways that drive cancer cell survival and proliferation [4] [5].
While potent, its clinical development as a single agent has faced challenges, primarily due to dose-limiting toxicities (including visual changes and diarrhea) and the emergence of resistance mechanisms [6] [2] [5]. Consequently, research has pivoted toward innovative strategies to maximize its therapeutic potential:
When comparing HSP90 inhibitors, it's crucial to look beyond just the biochemical IC50. Here are some strategic points:
The table below summarizes the fundamental mechanism of Luminespib and key client proteins whose degradation has been experimentally validated.
| Aspect | Description & Experimental Data |
|---|---|
| Primary Mechanism | Binds to N-terminal ATP-binding pocket of HSP90, inhibiting chaperone function & triggering proteasomal degradation of client proteins [1] [2]. |
| Key Client Proteins Degraded | EGFR/ERBB2: Degradation confirmed in human tumor xenografts; ERBB2 levels reduced to 7.3% of controls [3]. AKT & p-AKT: Levels decreased to 13-65% in xenograft models [3]. CDK4, HIF-1α, Survivin: Depletion observed in Western blot analysis of tumor samples [3]. Stat3, Yap, Met: Downregulated in NSCLC cells, with enhanced effect when combined with Osimertinib [4]. | | Validated Cancer Models | Non-small cell lung cancer (NSCLC) [4], Breast cancer (MCF-7) [1], Pancreatic cancer (MIA PaCa-2, L3.6pl) [1] [3], Glioblastoma (U87MG) [3], Melanoma (WM266.4) [3]. |
To validate this compound's activity and its effect on client proteins, researchers commonly use the following experimental approaches:
Cell Viability Assays (e.g., MTT Assay)
Western Blotting
In Vivo Efficacy Studies
This compound's application extends beyond single-agent use, showing promise in overcoming drug resistance and enhancing other treatments.
The diagram above illustrates how this compound's core mechanism can be leveraged in different research strategies. The validated experimental approaches provide a roadmap for your own research into HSP90 inhibition.
| HSP90 Isoform | IC50 / Potency | Experimental Context & Selectivity Notes |
|---|---|---|
| HSP90α (Cytosolic) | 7.8 - 13 nM [1] [2] | Cell-free assay; primary potency target. |
| HSP90β (Cytosolic) | 21 nM [1] [2] | Cell-free assay; slightly lower affinity than HSP90α. |
| GRP94 (Endoplasmic Reticulum) | Weaker inhibition [2] | Shows significant selectivity over the GRP94 isoform. |
| TRAP-1 (Mitochondrial) | Weaker inhibition [2] | Shows significant selectivity over the TRAP-1 isoform. |
The binding affinity data for this compound is typically generated through established biochemical and biophysical methods. Here are the detailed protocols for the most common assays cited.
Biochemical IC50 Determination (Cell-Free Assay)
Binding Interaction Studies via Spectroscopy
This compound is a synthetic, small-molecule inhibitor that belongs to the resorcinol-based class of HSP90 inhibitors.
The following diagram illustrates the cellular mechanism of action of this compound.
| Feature | Free this compound | Bovine Serum Albumin (BSA) Nanoparticles [1] [2] | Thermosensitive Liposomes (thermoLUM) [3] |
|---|---|---|---|
| Formulation Basis | Solvents/ surfactants [1] | Protein-based nanoparticle [1] [2] | Lipid-based nanoparticle [3] |
| Key Characteristic | Potential solvent-related toxicity [1] | Aqueous dispensable; improved biocompatibility [1] [2] | Heat-activated drug release [3] |
| Particle Size (nm) | N/A | Information missing | 102 ± 2 [3] |
| Drug Loading/Encapsulation | N/A | High (method: non-covalent interactions) [1] [2] | High (method: active loading); ~5000 molecules/liposome [3] |
| Release Mechanism | N/A | Sustained/controlled release [2] | Triggered release at ~40–44°C [3] |
| In Vitro Efficacy (Cell Lines) | Potent activity (IC₅₀ in low nM range) [3] [4] [5] | Effective in pancreatic (MIA PaCa-2) and breast (MCF-7) cancer cells [1] [2] | Effective in non-small cell lung cancer (H460, H520) cells; synergistic with cisplatin/vinorelbine [3] |
| Key Experimental Findings | Dose-limiting toxicities in clinical trials [3] [6] | Successful formulation demonstrates proof-of-concept for nano-delivery [1] [2] | >60% drug release in 5 min at 42°C; stable formulation [3] |
For researchers looking to replicate or build upon these studies, here is a summary of the core experimental methodologies.
The following table outlines the standard characterization methods used for these nanocarriers, which are crucial for validating their properties [1] [3] [7].
| Characterization Goal | Technique(s) Used | Key Findings / Purpose |
|---|---|---|
| Particle Size & Distribution | Dynamic Light Scattering (DLS) [1] [3] [7] | Determine mean diameter and polydispersity index (PDI). |
| Surface Charge | Zeta Potential Measurement [3] [7] | Predict colloidal stability (e.g., thermoLUM: -31 ± 2 mV) [3]. |
| Morphology & Shape | SEM (Scanning Electron Microscopy), TEM (Transmission Electron Microscopy), Cryo-TEM [1] [3] [7] | Visualize nanoparticle size, shape, and structure. |
| Drug Release Profile | In vitro release studies in buffer/BSA at different temperatures [3] | Quantify release kinetics (e.g., triggered release by hyperthermia). |
| Drug-Carrier Interaction | FTIR (Fourier-Transform Infrared), XPS (X-ray Photoelectron Spectroscopy), Fluorescence Spectroscopy [1] [2] | Confirm drug loading and type of interactions (e.g., non-covalent for BSA) [1] [2]. |
The diagram below illustrates a general experimental workflow used to evaluate the efficacy of these formulations in vitro.
In Vitro Efficacy and Mechanism Evaluation Workflow
For thermosensitive liposomes, a hyperthermia component is integrated, where cells or the treatment medium are heated to 40-44°C to trigger drug release [3].
The following diagram illustrates why nanocarriers can offer a superior therapeutic profile for a potent drug like this compound.
Rationale for Developing this compound Nanocarriers
Current evidence indicates that both BSA nanoparticles and thermosensitive liposomes successfully address key limitations of free this compound, particularly regarding aqueous formulation and controlled release [1] [3] [2]. The thermosensitive liposome system appears particularly advanced, demonstrating stability, high drug loading, and a well-characterized heat-triggered release mechanism that provides a clear path for localized, combination therapy [3].
A primary research gap is the lack of direct, side-by-side comparative studies between these nanocarriers and the free drug under identical experimental conditions. Future work should focus on:
| Feature | This compound (NVP-AUY922) | NVP-HSP990 |
|---|---|---|
| Chemical Class | Isoxazole resorcinol [1] [2] | Di-hydro-pyrimido-pyrazole [2] |
| Primary Target (IC₅₀) | Hsp90α/β (7.8 nM / 21 nM) [3] | Full-length Hsp90 (1 nM) [2] |
| Oral Bioavailability | Intravenous [4] | 76% (mouse) [2] |
| Highest Clinical Phase | Phase II [5] | Phase I (Development halted) [2] [5] |
| Key Clinical Outcome | Partial responses and stable disease in some trials (e.g., NSCLC) [6] | Failed to show objective responses; development abandoned [2] [5] |
| Dose-Limiting Toxicity | Ophthalmological toxicities [6] | Neurological toxicity [2] |
Both this compound and NVP-HSP990 are N-terminal Hsp90 inhibitors. They bind to the ATP-binding pocket in the N-terminal domain of Hsp90, disrupting its chaperone function. This leads to the proteasomal degradation of Hsp90's "client proteins"—many of which are critical oncoproteins that drive cancer cell growth and survival [7] [2].
The following diagram illustrates the core mechanism of action shared by these Hsp90 inhibitors.
A significant area of research for this compound involves advanced formulation strategies to improve its therapeutic window and overcome clinical limitations.
The methodologies below are foundational for evaluating Hsp90 inhibitors.
In Vitro Cell Viability (Cytotoxicity) Assay [7]
Western Blot Analysis for Client Protein Degradation [7]
In Vivo Xenograft Efficacy Study [3]
The divergent clinical paths of this compound and NVP-HSP990 highlight that high biochemical potency does not always translate to clinical success. The toxicity profile is a critical determinant. While nanoformulations for this compound aim to separate its efficacy from its toxicity, no similar advanced formulation work was found for NVP-HSP990, likely due to its earlier discontinuation.
For your research, consider that: